Absolute Stereochemical Identity and Structural Confirmation via Single-Crystal X-Ray Diffraction
The procurement of a specific natural product requires definitive structural identification to ensure experimental reproducibility. Olguine (CAS 73413-68-0) has been unambiguously characterized by single-crystal X-ray diffraction, establishing its complete three-dimensional structure and absolute stereochemistry [1]. This level of characterization is a critical differentiator, particularly when comparing olguine to its epimer, 10-epi-olguine (CAS 137893-86-8), or other structurally similar, uncharacterized α-pyrones. The X-ray structure confirms the unique spatial arrangement of its functional groups (three acetoxy groups, an epoxide, and a conjugated lactone), which are essential for any structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Stereochemical Identity Verification |
|---|---|
| Target Compound Data | Absolute stereochemistry determined and full 3D structure resolved |
| Comparator Or Baseline | Related natural α-pyrones and sesquiterpene lactones (e.g., anamarine, 10-epi-olguine) without published X-ray data or with ambiguous stereochemistry. |
| Quantified Difference | Not applicable (qualitative structural confirmation) |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
The availability of an experimentally determined, high-resolution 3D structure eliminates ambiguity in molecular modeling, docking studies, and SAR interpretation, a prerequisite for any serious chemical probe or drug discovery program.
- [1] Alemany, A., Márquez, C., Pascual, C., Valverde, S., Martínez-Ripoll, M., Fayos, J., & Perales, A. (1979). New compounds from hyptis. X-ray crystal and molecular structures of olguine. Tetrahedron Letters, 20(37), 3579-3582. View Source
